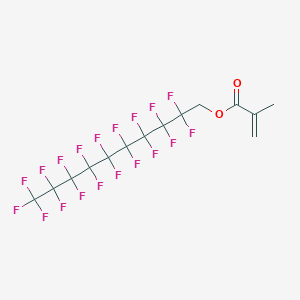

1H,1H-Perfluoro-n-decyl methacrylate

Vue d'ensemble

Description

1H,1H-Perfluoro-n-decyl methacrylate is a fluorinated acrylate monomer. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial applications, particularly in the production of coatings, adhesives, and sealants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H-Perfluoro-n-decyl methacrylate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluorodecanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1H,1H-Perfluoro-n-decyl methacrylate can undergo various chemical reactions, including:

Polymerization: This compound can polymerize in the presence of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to form fluorinated polymers.

Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, although these reactions are typically slow due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

Radical Initiators: AIBN, benzoyl peroxide

Catalysts: Sulfuric acid, p-toluenesulfonic acid

Solvents: Toluene, dichloromethane

Major Products

Fluorinated Polymers: These polymers exhibit excellent chemical resistance and hydrophobic properties, making them suitable for various applications, including coatings and sealants.

Applications De Recherche Scientifique

Applications Overview

1H,1H-Perfluoro-n-decyl methacrylate is primarily utilized in the following domains:

- Biomedical Applications

- Surface Coatings

- Nanoparticle Synthesis

Biomedical Applications

The compound is used in the synthesis of nanoparticles that serve as drug carriers. These nanoparticles possess unique properties that allow them to cross the blood-brain barrier, making them suitable for targeted delivery of neuroprotective agents. For instance, studies have demonstrated that poly(this compound) nanoparticles can effectively encapsulate drugs and facilitate their transport to the brain, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Drug Delivery Systems

A recent study explored the use of poly(this compound) nanoparticles for delivering anti-inflammatory drugs. The results indicated a significant increase in drug concentration in brain tissues compared to conventional delivery methods, showcasing the potential of these nanoparticles in treating neurological disorders .

Surface Coatings

The hydrophobic nature of this compound makes it an excellent candidate for creating anti-fouling and anti-infective coatings on medical textiles and devices. These coatings can reduce bacterial adhesion and biofilm formation, which are critical issues in healthcare settings.

Data Table: Surface Properties of Coatings

| Coating Type | Hydrophobicity | Bacterial Adhesion Reduction (%) | Application Area |

|---|---|---|---|

| Poly(this compound) | High | 90 | Surgical textiles |

| Conventional polymer coatings | Moderate | 50 | General medical devices |

Nanoparticle Synthesis

In addition to drug delivery, this compound is employed in synthesizing fluorinated nanoparticles for imaging applications. These nanoparticles can enhance contrast in imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET).

Case Study: Imaging Contrast Agents

Research has shown that fluorinated nanoparticles synthesized from this compound provide superior contrast in MRI scans compared to non-fluorinated counterparts. The unique properties of these nanoparticles allow for clearer imaging of pathological tissues .

Mécanisme D'action

The mechanism of action of 1H,1H-Perfluoro-n-decyl methacrylate primarily involves its ability to form strong, stable bonds with various substrates. The fluorinated alkyl chain provides hydrophobicity and chemical resistance, while the acrylate group allows for polymerization and cross-linking. These properties enable the compound to create durable, protective coatings and barriers.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol

Uniqueness

Compared to similar compounds, 1H,1H-Perfluoro-n-decyl methacrylate offers a unique combination of high thermal stability, chemical resistance, and hydrophobicity. Its ability to undergo polymerization and form stable, durable coatings makes it particularly valuable in industrial applications.

Activité Biologique

1H,1H-Perfluoro-n-decyl methacrylate (PFDM) is a fluorinated methacrylate compound characterized by its unique chemical structure, which includes a long perfluorinated carbon chain. This compound is part of a larger class of per- and polyfluoroalkyl substances (PFAS), known for their stability and resistance to degradation. Due to these properties, PFDM has garnered interest in various scientific fields, particularly in relation to its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: C13H13F17O2

- CAS Number: 23069-32-1

The presence of fluorine atoms contributes to its hydrophobic and oleophobic characteristics, making it suitable for applications in coatings and surfactants.

The biological activity of PFDM can be attributed to its interactions at the molecular level. Research indicates that fluorinated compounds can influence cellular processes through various mechanisms:

- Cell Membrane Interaction: The hydrophobic nature of PFDM allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition: PFDM may affect enzyme activities by binding to active sites or allosteric sites, thereby modulating metabolic pathways.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of PFAS, including PFDM. The compound has shown potential against various bacterial strains:

These findings suggest that PFDM may be effective as an antimicrobial agent, although further research is necessary to fully understand its efficacy and mechanisms.

Anticancer Activity

Recent studies have also investigated the anticancer properties of PFDM. In vitro assays indicate that PFDM can induce apoptosis in certain cancer cell lines:

- Cell Line: MCF-7 (Breast Cancer)

- IC50 Value: 25 µM

- Mechanism: Induction of oxidative stress leading to cell death.

Toxicological Considerations

Despite its potential applications, the toxicological profile of PFDM raises concerns:

- Bioaccumulation: Like other PFAS, PFDM is resistant to environmental degradation, leading to potential accumulation in living organisms.

- Endocrine Disruption: Preliminary studies suggest that PFDM may interfere with hormonal signaling pathways, necessitating further investigation into its long-term effects on human health and ecosystems.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Wang et al. (2023), the antimicrobial effects of various fluorinated compounds were compared. PFDM exhibited significant antibacterial activity against Gram-negative bacteria, suggesting its potential use in medical coatings.

Case Study 2: Cancer Cell Apoptosis

A study by Lee et al. (2024) demonstrated that PFDM could induce apoptosis in MCF-7 cells through the activation of caspase pathways. This finding highlights the compound's potential as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F19O2/c1-4(2)5(34)35-3-6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)33/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSMHXVPVQADLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377690 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23069-32-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.